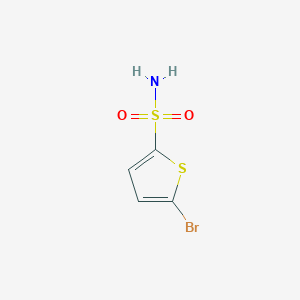
2-(4-Bromophenyl)pyridine
概要
説明
“2-(4-Bromophenyl)pyridine” is an organic compound that contains a pyridine and a bromophenyl functional group. It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “2-(4-Bromophenyl)pyridine” involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This compound is then used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-(4-Bromophenyl)pyridine” is C11H8BrN . Its average mass is 234.092 Da and its monoisotopic mass is 232.984009 Da .Chemical Reactions Analysis
“2-(4-Bromophenyl)pyridine” can undergo various chemical reactions. For instance, it can form cyclopalladated complexes when reacted with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) .Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 322.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 54.2±3.0 kJ/mol and its flash point is 148.7±20.9 °C .科学的研究の応用
Synthesis of Complexes
2-(4-Bromophenyl)pyridine is used in the synthesis of various complexes. For instance, it’s used in the creation of cyclopalladated 2-(4-bromophenyl)pyridine (bpp) complexes and cyclometalated iridium (III) complexes . These complexes have been characterized and their detailed structures have been determined by X-ray diffraction .
Luminescent Properties
These cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation . This makes 2-(4-Bromophenyl)pyridine valuable in research related to light-emitting materials.
Coupling Reactions
2-(4-Bromophenyl)pyridine is also applied in coupling reactions of aryl chlorides containing hydroxymethyl . An efficient oxidation/Suzuki reaction for the synthesis of biarylaldehydes from chloro-phenylmethanol and arylboronic acids in air has been developed .
Synthesis of Quinolines
It’s used in the synthesis of 6-aryl-2-ferrocenylquinolines in moderate to good yields . This reaction involves acetylferrocene, (2-amino-5-chlorophenyl)methanol, and arylboronic acids .
Pharmaceutical Applications
2-(4-Bromophenyl)pyridine is an important raw material and intermediate used in pharmaceuticals . It’s used in the synthesis of various pharmaceutical compounds.
Agrochemical Applications
In the field of agrochemicals, 2-(4-Bromophenyl)pyridine serves as a key intermediate for the synthesis of various agrochemical products .
Dye Manufacturing
2-(4-Bromophenyl)pyridine is also used in the manufacturing of dyes . It’s a crucial intermediate in the production of certain types of dyes.
Research and Development
Due to its unique properties, 2-(4-Bromophenyl)pyridine is widely used in scientific research and development. It’s used in the synthesis of a wide range of compounds for research purposes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFCXDBCPREBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363912 | |
| Record name | 2-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyridine | |
CAS RN |
63996-36-1 | |
| Record name | 2-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 2-(4-bromophenyl)pyridine complexes?
A: 2-(4-bromophenyl)pyridine (bpp) acts as a cyclometalating ligand in various palladium(II) and iridium(III) complexes. Research shows that cyclopalladated bpp complexes like [Pd(bpp)(NHC)Cl] and [Pd(bpp)(acac)], as well as the cyclometalated iridium(III) complex [Ir(bpp)2(acac)], exhibit luminescence in dichloromethane solution under UV irradiation. [] The emission peaks range from 390 to 543 nm, indicating potential applications in luminescent materials.
Q2: Can 2-(4-bromophenyl)pyridine complexes be used in catalytic organic reactions?
A: Yes, 2-(4-bromophenyl)pyridine (bpp) complexes have shown promise in catalyzing organic reactions. For instance, a [Pd(bpp)(NHC)Cl] complex, in conjunction with a copper co-catalyst, effectively catalyzes the oxidation and subsequent Suzuki coupling of aryl chlorides containing hydroxymethyl groups. [] This reaction allows for the synthesis of biarylaldehydes from readily available starting materials like chloro-phenylmethanol and arylboronic acids.
Q3: Is there structural information available about 2-(4-bromophenyl)pyridine complexes?
A: Yes, X-ray diffraction studies have provided detailed structural insights into various 2-(4-bromophenyl)pyridine (bpp) complexes. [, ] These studies have revealed crucial information about bond lengths, angles, and intermolecular interactions within the crystal structures. For example, the crystal structure of [2-(4-bromophenyl)pyridine-κ2C,N)bromo[1,3-bis(4-methylphenyl)imidazol-2-ylidene-κC)] palladium(II) has been reported, providing valuable insights into its molecular geometry and packing arrangement. [] This structural information is vital for understanding the reactivity and properties of these complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


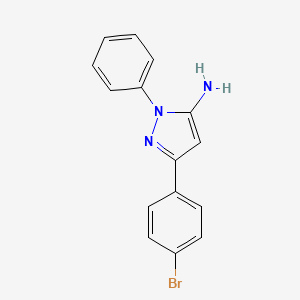

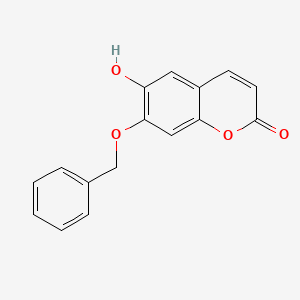
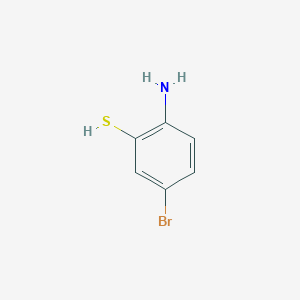
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)

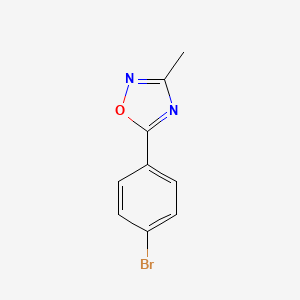
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
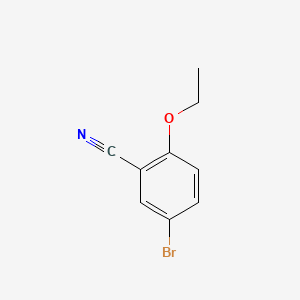
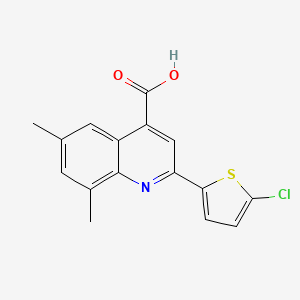
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)
